molecular formula C12H7F3N2O2 B8166233 5-(2-(Trifluoromethyl)phenyl)pyrazine-2-carboxylic acid

5-(2-(Trifluoromethyl)phenyl)pyrazine-2-carboxylic acid

Cat. No.: B8166233
M. Wt: 268.19 g/mol
InChI Key: CUUISBNOKRDGJH-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethyl)phenyl)pyrazine-2-carboxylic acid is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazine ring bearing a carboxylic acid group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethyl)phenyl)pyrazine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethyl)phenyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

5-(2-(Trifluoromethyl)phenyl)pyrazine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyrazine ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Trifluoromethyl)phenyl)pyrazine-2-carboxylic acid is unique due to the combination of its trifluoromethyl group and pyrazine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the pyrazine ring provides opportunities for diverse chemical modifications and interactions .

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)8-4-2-1-3-7(8)9-5-17-10(6-16-9)11(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUISBNOKRDGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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